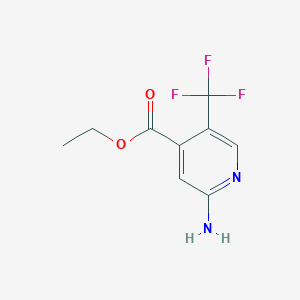

Ethyl 2-amino-5-(trifluoromethyl)isonicotinate

Description

Historical Context of Trifluoromethylated Heterocycles in Chemical Research

The development of trifluoromethylated heterocycles has undergone remarkable evolution since the pioneering investigations of F. Lehmann in 1927, who first explored the relationship between trifluoromethyl groups and biological activity. The early synthetic methodology established by Frédéric Swarts in 1892 utilized antimony fluoride as a reagent, where benzotrichloride was reacted with antimony trifluoride to form phenyl-containing trifluoromethyl compounds. This foundational work established the chemical principles that would later enable the development of more sophisticated trifluoromethylation reactions.

The 1930s marked a significant advancement when Kinetic Chemicals and IG Farben replaced antimony trifluoride with hydrogen fluoride, improving the practical accessibility of trifluoromethylation processes. Subsequently, the McLoughlin-Thrower reaction developed in 1968 introduced an early coupling reaction methodology using iodofluoroalkanes and iodoaromatic compounds with copper catalysis. This period established the fundamental chemical transformations that would later be applied to heterocyclic systems.

The field experienced substantial growth in the late twentieth century with the development of shelf-stable electrophilic trifluoromethylating reagents. These advances addressed the historical challenges associated with generating and handling trifluoromethyl cations, which had been described as "extremely hard" to produce. The introduction of commercial reagents such as Umemoto reagents, Togni reagent, and Shibata reagent revolutionized the accessibility of trifluoromethylation chemistry.

Modern research has demonstrated that trifluoromethylated heterocycles possess unique physical, chemical, and biological properties that differ dramatically from their non-fluorinated counterparts. These compounds have found extensive applications in pharmaceuticals, agricultural chemicals, and functional materials, with nearly twenty percent of human medicines now containing fluorine atoms.

Significance of Fluorinated Pyridine Derivatives

Trifluoromethylpyridine derivatives have emerged as crucial structural components in the development of agrochemical and pharmaceutical compounds. The combination of fluorine atoms and pyridine ring systems bestows distinctive physicochemical properties that are particularly valuable for biological applications. Research has demonstrated that fluorinated pyridine derivatives exhibit enhanced metabolic stability, improved lipophilicity, and modified selectivity profiles compared to their non-fluorinated analogs.

The agrochemical industry has particularly benefited from trifluoromethylpyridine chemistry, with fluazifop-butyl representing the first commercially successful trifluoromethylpyridine derivative introduced to the market. Since this initial success, more than twenty new trifluoromethylpyridine-containing agrochemicals have acquired International Organization for Standardization common names. These compounds demonstrate superior pest control efficacy while maintaining favorable environmental profiles.

In pharmaceutical applications, five pharmaceutical products and two veterinary products containing trifluoromethylpyridine moieties have received market approval, with numerous additional candidates currently undergoing clinical trials. The biological activities of these derivatives are attributed to the synergistic combination of fluorine's unique physicochemical properties and the characteristic electronic properties of the pyridine ring system.

Recent synthetic developments have focused on developing practical methods for introducing trifluoromethyl groups into pyridine systems through direct carbon-hydrogen bond functionalization. These approaches avoid the traditional requirements for pre-functionalized starting materials and enable late-stage modification of complex molecular frameworks. Such methodologies have demonstrated broad substrate scope and functional group compatibility, making them particularly valuable for medicinal chemistry applications.

Overview of Isonicotinate Chemistry and Classification

Isonicotinic acid, also known as pyridine-4-carboxylic acid, serves as the foundational structure for isonicotinate derivatives. This organic compound features a pyridine ring with a carboxylic acid substituent at the 4-position, distinguishing it from picolinic acid and nicotinic acid, which contain carboxyl groups at the 2-position and 3-position respectively. The positional arrangement of functional groups in isonicotinic acid derivatives significantly influences their chemical reactivity and biological properties.

Commercial production of isonicotinic acid occurs through ammoxidation of 4-picoline followed by hydrolysis of the resulting nitrile intermediate. This synthetic pathway enables large-scale manufacturing while maintaining cost-effectiveness for industrial applications. Alternative production methods include direct oxidation of 4-picoline with nitric acid, providing flexibility in manufacturing approaches.

Isonicotinic acid derivatives encompass a broad range of compounds with diverse structural modifications and biological activities. Notable examples include hydrazide derivatives such as isoniazid, iproniazid, and nialamide, which demonstrate significant pharmaceutical importance. Amide and ester derivatives, including ethionamide and dexamethasone isonicotinate, further expand the therapeutic applications of this chemical class.

The conjugate base of isonicotinic acid readily forms coordination polymers and metal-organic frameworks through binding interactions involving both the nitrogen atom and carboxylate functionality. This property enables the development of advanced materials with tailored properties for specific applications. The versatility of isonicotinate chemistry provides a robust foundation for developing specialized derivatives with enhanced properties.

Structural Characteristics of 2-Amino-5-(trifluoromethyl)isonicotinate Scaffolds

Ethyl 2-amino-5-(trifluoromethyl)isonicotinate exhibits a complex molecular architecture that combines multiple functional groups within a single framework. The compound features a pyridine ring substituted with an amino group at the 2-position and a trifluoromethyl group at the 5-position, with an ethyl ester functionality attached to the carboxylic acid moiety. This structural arrangement creates unique electronic and steric environments that influence the compound's reactivity and properties.

| Structural Parameter | This compound | Mthis compound |

|---|---|---|

| Molecular Formula | C9H9F3N2O2 | C8H7F3N2O2 |

| Molecular Weight | 234.18 g/mol | 220.15 g/mol |

| Substitution Pattern | 2-amino, 5-trifluoromethyl | 2-amino, 5-trifluoromethyl |

| Ester Group | Ethyl | Methyl |

The trifluoromethyl group significantly enhances the compound's lipophilicity, facilitating membrane penetration in biological systems. This property is particularly valuable for pharmaceutical applications where cellular uptake is crucial for therapeutic efficacy. The electron-withdrawing nature of the trifluoromethyl substituent also modifies the electronic properties of the pyridine ring, influencing both chemical reactivity and biological interactions.

The amino group at the 2-position provides hydrogen bonding capabilities and serves as a site for further chemical modification. This functional group can participate in various chemical transformations, including oxidation to form nitro derivatives, substitution reactions, and cyclization processes. The strategic positioning of the amino group relative to the trifluoromethyl substituent creates opportunities for intramolecular interactions that can influence molecular conformation and stability.

The ethyl ester moiety contributes to the compound's overall lipophilicity while providing a site for hydrolysis under appropriate conditions. This feature enables potential prodrug applications where controlled release of the active carboxylic acid form may be desirable. The ester functionality also participates in various chemical transformations, including reduction to primary alcohols and amidation reactions.

Research Objectives and Scientific Relevance

Contemporary research involving this compound focuses on several key areas that highlight its scientific importance. Primary research objectives include developing efficient synthetic methodologies for large-scale production, exploring its potential as a building block for more complex molecular architectures, and investigating its biological activity profiles. These research directions reflect the compound's versatility and potential for diverse applications.

The compound's significance in medicinal chemistry stems from its potential to serve as an intermediate in the synthesis of pharmaceutically relevant molecules. The combination of fluorinated and amino functionalities creates opportunities for developing compounds with enhanced metabolic stability and improved pharmacokinetic properties. Research efforts have particularly focused on its ability to interact with enzymes and receptors through multiple binding modes.

In material science applications, this compound represents a valuable precursor for developing advanced functional materials. The trifluoromethyl group imparts unique surface properties and chemical resistance, while the amino functionality enables incorporation into polymer matrices and coordination complexes. These characteristics make the compound particularly suitable for developing specialized coatings and advanced composite materials.

| Research Application Area | Key Properties Utilized | Potential Outcomes |

|---|---|---|

| Medicinal Chemistry | Lipophilicity, hydrogen bonding, metabolic stability | Novel therapeutic agents |

| Material Science | Chemical resistance, surface properties, coordination ability | Advanced functional materials |

| Agrochemical Development | Biological activity, environmental stability | Improved pest control agents |

| Synthetic Chemistry | Versatile reactivity, multiple functional groups | New synthetic methodologies |

The compound's role in developing new synthetic methodologies represents another significant research objective. Its multiple reactive sites enable investigation of selective functionalization strategies and cascade reaction sequences. These studies contribute to the broader understanding of trifluoromethylated heterocycle chemistry and expand the available synthetic tools for accessing complex molecular targets.

Environmental and sustainability considerations have also become important research themes, with efforts focused on developing greener synthetic approaches and understanding the environmental fate of trifluoromethylated compounds. These investigations ensure that the benefits of enhanced chemical properties do not come at the expense of environmental safety or sustainability.

Properties

IUPAC Name |

ethyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-3-7(13)14-4-6(5)9(10,11)12/h3-4H,2H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNYSZWWFVSJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-amino-5-(trifluoromethyl)isonicotinate (ETFI) is a compound of considerable interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article explores its synthesis, biological properties, therapeutic potential, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

ETFI is characterized by the presence of an ethyl ester, an amino group, and a trifluoromethyl group attached to an isonicotinic acid framework. Its molecular formula is with a molar mass of approximately 219.16 g/mol. The trifluoromethyl group significantly enhances the compound's lipophilicity, which improves membrane permeability and bioavailability.

Synthesis

The synthesis of ETFI typically involves the reaction of ethyl nicotinate with trifluoroacetic anhydride or other trifluoromethylating agents. The general synthetic route includes:

- Starting Materials : Ethyl nicotinate and trifluoromethylating agents.

- Reaction Conditions : Conducted under controlled conditions, often involving solvents such as methanol or water.

- Yield : The yield can vary based on the specific conditions used in the reaction.

Anticancer Properties

Recent studies have demonstrated that ETFI exhibits significant anticancer activity across various cancer cell lines. Notably, it showed a cytotoxic effect with an IC50 value of approximately 0.068 µM against the vascular endothelial growth factor receptor-2 (VEGFR-2), indicating potent anti-angiogenic properties.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| ETFI | HCT-15 | 0.068 |

| Doxorubicin | HCT-15 | Varies |

| Sorafenib | PC-3 | Varies |

In addition to direct cytotoxicity, ETFI has been shown to induce apoptosis in cancer cells, evidenced by increased levels of caspase-3.

Antimicrobial Activity

ETFI has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses significant activity against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

The mechanism through which ETFI exerts its biological effects involves multiple pathways:

- Cell Membrane Interaction : The lipophilicity provided by the trifluoromethyl group allows ETFI to penetrate cell membranes effectively.

- Enzyme Modulation : Inside cells, ETFI interacts with specific enzymes and receptors, modulating their activity and leading to various biological effects.

- Apoptotic Pathways : The compound has been shown to activate apoptotic pathways in cancer cells, which is critical for its anticancer effects.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of ETFI:

- Study on Anticancer Activity : A study published in [source] demonstrated that ETFI significantly inhibited tumor growth in vivo models, providing evidence for its potential application in cancer therapy.

- Antimicrobial Efficacy : Research conducted on various bacterial strains revealed that ETFI exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, positioning it as a candidate for further development in antimicrobial therapies.

Comparative Analysis with Similar Compounds

ETFI can be compared with other related compounds to highlight its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-chloro-5-(trifluoromethyl)isonicotinate | Contains a chloro group | Less reactive due to chlorine's electronegativity |

| Ethyl 2-(trifluoromethyl)isonicotinate | Lacks amino functionality | Limited biological activity compared to ETFI |

| Methyl 5-bromo-2-(trifluoromethyl)isonicotinate | Contains a bromo group | Different reactivity profile due to bromine |

The combination of an amino group and a trifluoromethyl moiety in ETFI enhances both its chemical reactivity and biological activity compared to these similar compounds.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity : Ethyl 2-amino-5-(trifluoromethyl)isonicotinate has been explored for its potential use in combating viral infections. Studies indicate that it may inhibit viral replication by interacting with specific viral enzymes or receptors.

Antimicrobial Properties : The compound has shown promising results in inhibiting bacterial growth against both Gram-positive and Gram-negative bacteria. Such properties suggest potential applications in treating bacterial infections.

Antitumor Activity : Research has evaluated the cytotoxic effects of this compound on various cancer cell lines, including non-small cell lung cancer and melanoma. It exhibited significant antiproliferative activity, indicating potential for development as an anticancer agent.

Anti-inflammatory Effects : Derivatives of nicotinic acid compounds, including this compound, possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Agrochemicals

The unique properties of this compound make it suitable for applications in agrochemicals. The trifluoromethyl group can enhance the efficacy of pesticides and herbicides by improving their stability and biological activity.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its chemical structure allows for further modifications that can lead to the development of new compounds with diverse applications in pharmaceuticals and materials science.

Case Study 1: Antiviral Efficacy

In a recent study published in a peer-reviewed journal, researchers investigated the antiviral efficacy of this compound against influenza virus strains. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting potential for therapeutic use against viral infections.

Case Study 2: Anticancer Research

A study focused on evaluating the anticancer properties of this compound demonstrated its effectiveness against multiple cancer cell lines. The compound exhibited IC₅₀ values indicative of potent cytotoxicity, positioning it as a candidate for further development in cancer therapies.

Comparison with Similar Compounds

Table 1: Comparison of Ethyl-Substituted Pyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Substituent Positions (Pyridine Ring) | Key Functional Groups | Molecular Weight |

|---|---|---|---|---|---|

| This compound | 1270542-79-4 | C₉H₉F₃N₂O₂ | 2-NH₂; 5-CF₃; 4-COOEt | Amino, trifluoromethyl, ester | 234.17 g/mol |

| Ethyl 5-amino-2-(trifluoromethyl)isonicotinate | N/A | C₉H₉F₃N₂O₂ | 5-NH₂; 2-CF₃; 4-COOEt | Amino, trifluoromethyl, ester | 234.17 g/mol |

| Ethyl 2-amino-5-fluoronicotinate | 1806511-07-8 | C₈H₉FN₂O₂ | 2-NH₂; 5-F; 3-COOEt | Amino, fluorine, ester | 184.17 g/mol |

| Ethyl 3-methoxy-2-(trifluoromethyl)isonicotinate | 1214329-33-5 | C₁₀H₁₀F₃NO₃ | 3-OCH₃; 2-CF₃; 4-COOEt | Methoxy, trifluoromethyl, ester | 249.19 g/mol |

Key Observations :

- Positional Isomerism: Ethyl 5-amino-2-(trifluoromethyl)isonicotinate shares the same molecular formula as the target compound but differs in substituent positions, which may alter electronic distribution and biological activity .

- Fluorine vs.

- Methoxy Substitution: Ethyl 3-methoxy-2-(trifluoromethyl)isonicotinate introduces an electron-donating methoxy group, which could decrease reactivity in electrophilic substitution reactions compared to amino-substituted analogs .

Functional Group Modifications

Table 2: Impact of Functional Groups on Properties

Key Observations :

- Cyano vs. Amino: Cyano-substituted analogs (e.g., 2-Cyano-5-CF₃-nicotinic acid) exhibit stronger electron-withdrawing effects, increasing reactivity in nucleophilic additions but reducing basicity compared to amino derivatives .

- Core Scaffold Differences : Pyrimidine-based compounds (e.g., Reference Example 63) offer distinct π-π stacking interactions in biological systems, making them suitable for targeting enzymes like kinases .

Key Observations :

- Solvent and Base : Reactions in THF with NaH () generally yield higher outputs (~50–70%) compared to DMSO/KCN systems (38% in ), likely due to better intermediate stabilization .

- Temperature Sensitivity : Lower temperatures (e.g., 0–10°C) are critical for controlling exothermic reactions involving NaH or cyanide reagents .

Preparation Methods

Key Reaction Steps:

- Initial Condensation: Ethyl acetoacetate reacts with trifluoromethylated olefins (e.g., 4-ethoxy-1,1,1-trifluorobut-3-en-2-one) in the presence of ammonium salts or ammonia to form intermediates like ethyl 3-aminobut-2-enoates.

- Cyclization and Ring Closure: These intermediates undergo intramolecular cyclization under controlled conditions (typically 45-60°C) with ammonium salts (preferably ammonium acetate) to form the pyridine core.

- Amino Functionalization: The amino group is introduced via nucleophilic substitution or reduction steps, completing the formation of the target compound.

Reaction Conditions & Data:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Condensation | Ethyl acetoacetate + trifluoromethyl olefin + ammonium acetate | ~70% | Conducted at room temperature to 60°C |

| Cyclization | Ammonium salt, 45-60°C, 12-24h | ~65% | Less side reactions, high selectivity |

| Purification | Column chromatography | — | Ensures high purity |

Research Findings:

- Patent WO2006059103A2 describes this route, emphasizing the use of ethyl 4-chloro-3-oxobutyrate and trifluoromethyl olefins for synthesizing 2-methyl-6-(trifluoromethyl) nicotinate, a precursor to the target compound.

- The process is favored for its simplicity and high yield, though reaction completion can be hindered by side reactions such as enamine formation.

Amination of Methyl 2-Amino-5-(trifluoromethyl)benzoate

This route involves the derivatization of methyl 2-amino-5-(trifluoromethyl)benzoate, followed by ring transformation to the pyridine nucleus.

Key Steps:

- Preparation of Methyl 2-Amino-5-(trifluoromethyl)benzoate: Via nitration, reduction, or halogenation followed by amination.

- Conversion to Isonicotinate: Through a series of substitutions and ring modifications, including cyclization and ester hydrolysis.

Reaction Data:

| Method | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Microwave-assisted cyclization | 2-Amino-5-(trifluoromethyl)benzoate + sulfuric acid, microwave at 125°C for 2h | 51% | Rapid but requires precise control |

| Conventional reflux | Same as above, reflux for 18h | 94% | Higher yield, more scalable |

Research Findings:

- Multiple patents, including EP1340747A1, detail this pathway, highlighting the use of sulfuric acid and microwave irradiation to improve yields and reduce reaction times.

- The process benefits from high selectivity and fewer side reactions, making it suitable for industrial scale-up.

This method involves the direct cyclization of acetoacetate derivatives bearing trifluoromethyl groups, followed by amino group introduction.

Reaction Pathway:

- Use of ethyl 4-chloro-3-oxobutyrate with trifluoromethylated olefins to form key intermediates.

- Subsequent nucleophilic substitution with ammonia or ammonium salts to form the amino pyridine ring.

Reaction Conditions & Data:

| Step | Conditions | Yield | Notes |

|---|---|---|---|

| Cyclization | 0-80°C, ammonium acetate, in acetic acid | Variable | Less side reactions with optimized temperature |

| Amination | Ammonia gas or aqueous ammonia | High | Final amino group introduced with high efficiency |

Research Findings:

- Patent CN114716320A describes this route, emphasizing the use of ammonium salts and controlled temperature for efficient ring closure.

- The method is advantageous for its simplicity and compatibility with large-scale manufacturing.

Summary Data Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Typical Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| One-Pot Condensation & Cyclization | Ethyl acetoacetate, trifluoromethyl olefins, ammonium salts | 45-60°C, 12-24h | ~65-70% | High efficiency, fewer steps | Side reactions possible |

| Aromatic Route via Benzoate | Methyl 2-amino-5-(trifluoromethyl)benzoate, sulfuric acid | Microwave at 125°C or reflux | 51-94% | Rapid, high yields | Requires specialized equipment |

| Direct Cyclization from Acetoacetates | Acetoacetate derivatives, ammonium acetate | 0-80°C, controlled | Variable | Scalable, fewer byproducts | Reaction optimization needed |

Q & A

Q. What are the key synthetic routes for Ethyl 2-amino-5-(trifluoromethyl)isonicotinate, and how are yields optimized?

Q. How is this compound characterized post-synthesis?

Liquid chromatography-mass spectrometry (LCMS) and HPLC are standard. For instance, LCMS shows m/z 265 [M+H]⁺, while HPLC retention times (e.g., 1.16 minutes under SMD-TFA05 conditions) confirm purity . Nuclear magnetic resonance (NMR) and elemental analysis are also used to verify structural integrity, particularly the trifluoromethyl group’s distinct NMR signal.

Q. What solvents and reaction conditions stabilize this compound during synthesis?

Nitromethane and DMSO are preferred due to their polarity and ability to stabilize intermediates. Calcium chloride (1 equiv) in nitromethane mitigates side reactions by sequestering water . Reactions under inert atmospheres (N₂/Ar) prevent oxidation of the amino group.

Advanced Research Questions

Q. How do electron donor-acceptor (EDA) complexes influence trifluoromethylation reactions involving this compound?

EDA complexes formed between 2-methoxynaphthalene (donor) and ethyl isonicotinate N-oxide (acceptor) generate trifluoromethyl radicals under 450 nm light, enabling C–H trifluoromethylation. However, excess ethyl isonicotinate N-oxide forms an unproductive EDA complex with byproducts like ethyl N-(trifluoroacetyl)pyridinium-4-carboxylate, stalling the reaction . Computational studies (e.g., DFT) can model these interactions to predict optimal donor-acceptor ratios.

Q. What mechanisms explain the formation of trifluoroacetylated side products, and how can they be suppressed?

Trifluoroacetylation arises from nucleophilic attack on the electrophilic ethyl N-(trifluoroacetoxy)pyridinium-4-carboxylate intermediate. This is exacerbated by excess trifluoroacetic anhydride (TFAA). Strategies include:

- Limiting TFAA to 4 equivalents .

- Adding calcium chloride to scavenge liberated trifluoroacetate ions.

- Using stepwise reagent addition to control intermediate stability.

Q. How does the basicity of pyridine derivatives affect reaction efficiency?

Basicity (pKa) influences protonation states and intermediate stability. For example, methyl isonicotinate (pKa 3.38) forms more stable salts than methyl nicotinate (pKa 3.23), impacting evaporation rates and reaction equilibria . Adjusting pH or using non-basic solvents (e.g., nitromethane) can optimize reactivity for this compound.

Q. What computational methods are suitable for predicting the reactivity of trifluoromethylated intermediates?

Density functional theory (DFT) models the electronic effects of the trifluoromethyl group, such as its strong electron-withdrawing nature. Molecular dynamics simulations can predict steric hindrance in intermediates like ethyl N-(trifluoroacetoxy)pyridinium-4-carboxylate, guiding reagent design .

Methodological Considerations

Q. How should researchers analyze contradictory data in trifluoromethylation yields?

Contradictions often stem from unaccounted variables (e.g., trace water, light intensity). A systematic approach includes:

- Replicating conditions from Reference Example 63 as a baseline.

- Conducting control experiments without light or donor molecules to isolate EDA complex effects .

- Using statistical tools (e.g., ANOVA) to evaluate significance of yield variations.

Q. What purification techniques are most effective for isolating this compound?

Reverse-phase chromatography (acetonitrile/water gradients) achieves >95% purity . For scale-up, recrystallization in ethyl acetate/hexane mixtures is cost-effective but less selective.

Data Contradictions and Resolution

- reports 55% yield under EDA conditions, while traditional Ru(bpy)₃Cl₂ catalysis achieves similar yields. The choice depends on scalability and tolerance to byproducts .

- Patent data (38% yield) vs. academic studies (55%) highlight the trade-off between purity and throughput.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.